Cas no 88393-97-9 (4-Pyrimidinecarboxamide,2-methyl-)

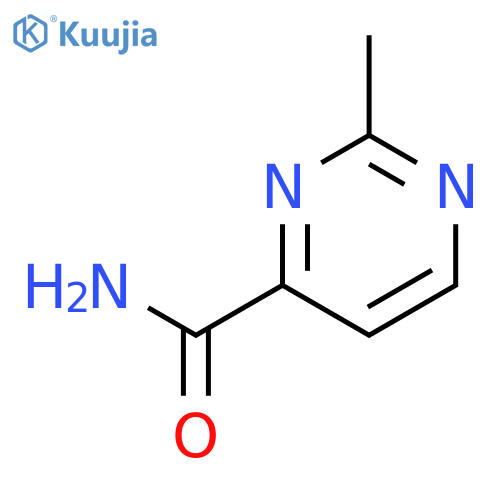

88393-97-9 structure

商品名:4-Pyrimidinecarboxamide,2-methyl-

4-Pyrimidinecarboxamide,2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinecarboxamide,2-methyl-

- AKOS006239984

- F78162

- 88393-97-9

- SCHEMBL2829062

- PS-17876

- 2-methylpyrimidine-4-carboxamide

-

- インチ: InChI=1S/C6H7N3O/c1-4-8-3-2-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10)

- InChIKey: WRWZXZNHYGVRFP-UHFFFAOYSA-N

- ほほえんだ: CC1=NC=CC(=N1)C(=O)N

計算された属性

- せいみつぶんしりょう: 137.059

- どういたいしつりょう: 137.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 68.9A^2

4-Pyrimidinecarboxamide,2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1298357-1G |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 1g |

$270 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1298357-500mg |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 500mg |

$190 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1298357-1g |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 1g |

$270 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1298357-250mg |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 250mg |

$125 | 2025-02-22 | |

| Aaron | AR00GSCU-250mg |

4-Pyrimidinecarboxamide,2-methyl- |

88393-97-9 | 97% | 250mg |

$101.00 | 2025-02-13 | |

| Aaron | AR00GSCU-100mg |

4-Pyrimidinecarboxamide,2-methyl- |

88393-97-9 | 97% | 100mg |

$76.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1298357-5G |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 5g |

$815 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1298357-10G |

2-methylpyrimidine-4-carboxamide |

88393-97-9 | 97% | 10g |

$1310 | 2024-07-21 | |

| 1PlusChem | 1P00GS4I-250mg |

4-Pyrimidinecarboxamide,2-methyl- |

88393-97-9 | 95% | 250mg |

$102.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1829992-25g |

2-Methylpyrimidine-4-carboxamide |

88393-97-9 | 98% | 25g |

¥24948.00 | 2024-04-27 |

4-Pyrimidinecarboxamide,2-methyl- 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

88393-97-9 (4-Pyrimidinecarboxamide,2-methyl-) 関連製品

- 28648-86-4(Pyrimidine-4-carboxamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬